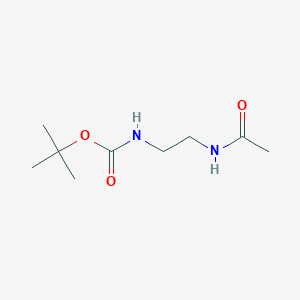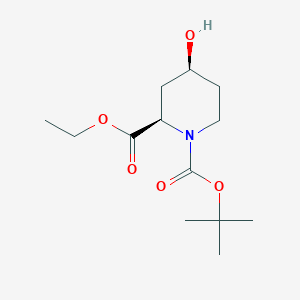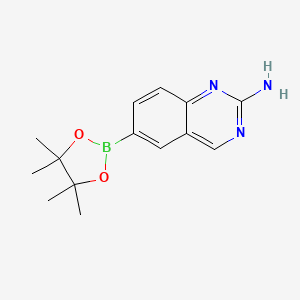![molecular formula C12H4F8O3 B1316303 2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate CAS No. 205926-99-4](/img/structure/B1316303.png)
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 2,2’,3,3’,5,5’,6,6’-octafluoro[1,1’-biphenyl]-4,4’-diol, is a chemical with the molecular formula C12H2F8O2 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H2F8O2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H . This indicates that the molecule consists of a biphenyl core with eight fluorine atoms and two hydroxyl groups attached. Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a molecular weight of 298.14 g/mol . .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for developing chemosensors for various analytes. These chemosensors have demonstrated high selectivity and sensitivity in detecting metal ions (Zn2+, Cu2+, Al3+, etc.), anions (N3−, H2PO4−, etc.), and neutral molecules (mandelic acid, cysteine). This review highlights DFP-based fluorescent chemosensors' capabilities, emphasizing their role in sensing applications (Roy, 2021).
Polymers from Renewable Resources
Research on 1,4:3,6-dianhydrohexitols (such as isosorbide) in polymers reviews their synthesis from cereal-based polysaccharides, showcasing their application in creating high glass transition temperature polymers with good thermomechanical resistance. These polymers are attractive for their rigidity, chirality, non-toxicity, and renewable origin, indicating a shift towards more sustainable polymer applications (Fenouillot et al., 2010).
Biologically Produced Diols
The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol explores the challenges and methods for their recovery and purification. These diols, with applications across various industries, face production cost issues mainly due to their separation from fermentation broth. This research suggests improvements in yield, purity, and energy consumption, highlighting potential future directions for efficient diol production (Xiu & Zeng, 2008).
Plastic Scintillators and OLED Materials
Studies on plastic scintillators based on polymethyl methacrylate and BODIPY-based materials for OLED devices review advancements in materials science. These reviews discuss the replacement of conventional solvents and dyes to improve scintillation efficiency, optical transparency, and the stability of plastic scintillators, as well as the development of BODIPY-based materials as potential 'metal-free' infrared emitters for OLED applications, showing the versatility and innovation in materials research (Salimgareeva & Kolesov, 2005; Squeo & Pasini, 2020).
CO2 Gas Hydrate in Food Research
The application of CO2 gas hydrate in food research offers insights into innovative uses in juice concentration, desalination, carbonation, and food preservation. This review outlines the kinetic properties and potential applications of CO2 hydrates in food technology, suggesting a promising future for sustainable and efficient food processing techniques (Srivastava, Hitzmann, & Zettel, 2021).
Eigenschaften
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)phenol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2F8O2.H2O/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16;/h21-22H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCYMOVGXPVZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)O)F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583629 |
Source


|
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate | |
CAS RN |
205926-99-4 |
Source


|
| Record name | 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-diol--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)








![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)
